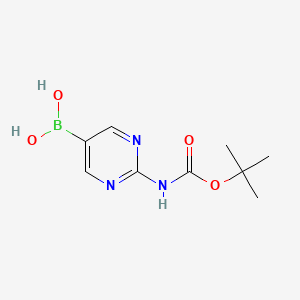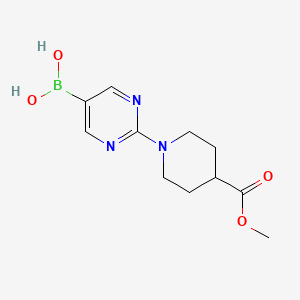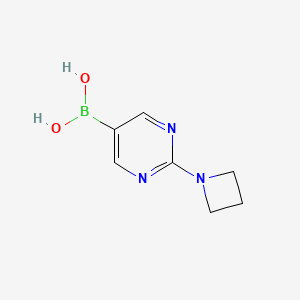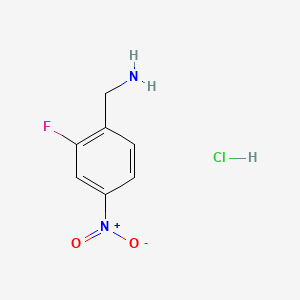
(2-Fluoro-4-nitrophényl)méthanamine chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-4-nitrophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8ClFN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluoro group and a nitro group attached to a phenyl ring, along with a methanamine group, making it a versatile compound for various chemical reactions and applications .
Applications De Recherche Scientifique
(2-Fluoro-4-nitrophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-nitrophenyl)methanamine hydrochloride typically involves the reaction of 2-fluoro-4-nitroaniline with formaldehyde and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-fluoro-4-nitroaniline
Reagents: Formaldehyde, hydrochloric acid
Conditions: Room temperature, sealed in dry conditions
The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of (2-Fluoro-4-nitrophenyl)methanamine hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-4-nitrophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methanamine group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles such as hydroxide ions, under basic conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products
Reduction: (2-Fluoro-4-aminophenyl)methanamine
Substitution: Various substituted phenylmethanamines depending on the nucleophile used
Oxidation: (2-Fluoro-4-nitrophenyl)aldehyde or (2-Fluoro-4-nitrophenyl)carboxylic acid
Mécanisme D'action
The mechanism of action of (2-Fluoro-4-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in the binding affinity and specificity of the compound towards its targets. The methanamine group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity[5][5].
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Nitrophenyl)methanamine hydrochloride
- (2-Fluoro-4-aminophenyl)methanamine
- (2-Fluoro-4-nitrophenyl)ethanamine
Uniqueness
(2-Fluoro-4-nitrophenyl)methanamine hydrochloride is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various chemical transformations and applications in research.
Propriétés
IUPAC Name |
(2-fluoro-4-nitrophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2.ClH/c8-7-3-6(10(11)12)2-1-5(7)4-9;/h1-3H,4,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYQOPBLPZQDGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743925 |
Source


|
| Record name | 1-(2-Fluoro-4-nitrophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937783-91-0 |
Source


|
| Record name | 1-(2-Fluoro-4-nitrophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B591484.png)
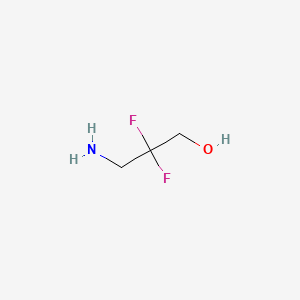

![tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591488.png)
![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)

![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)
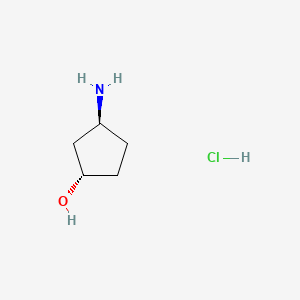
![1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B591499.png)

